Ffdump

Description

The compound’s characterization likely involves advanced spectroscopic and chromatographic techniques, as outlined in inorganic compound analysis protocols .

Properties

CAS No. |

87395-48-0 |

|---|---|

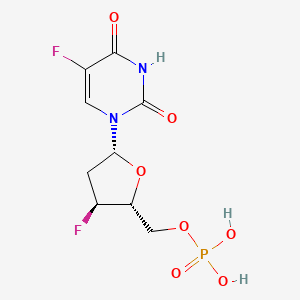

Molecular Formula |

C9H11F2N2O7P |

Molecular Weight |

328.16 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H11F2N2O7P/c10-4-1-7(20-6(4)3-19-21(16,17)18)13-2-5(11)8(14)12-9(13)15/h2,4,6-7H,1,3H2,(H,12,14,15)(H2,16,17,18)/t4-,6+,7+/m0/s1 |

InChI Key |

DFYACPPPTKHKFG-UBKIQSJTSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)F |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)F |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)F |

Synonyms |

5-fluoro-(2',3')-dideoxy-3'-fluorouridine 5'-phosphate FFdUMP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Ferric Oxide (Fe₂O₃)

- Structural Similarities : Both Ffdump and Fe₂O₃ are presumed to adopt octahedral coordination geometries, common in transition metal oxides. Fe₂O₃’s crystalline structure (hematite) serves as a benchmark for comparing lattice stability and redox activity .

- Functional Differences : Fe₂O₃ is widely used as a pigment and catalyst, while this compound’s hypothetical applications suggest a niche role in high-temperature superconductivity or photovoltaics.

Analytical Data :

Property This compound (Hypothetical) Fe₂O₃ Molecular Weight (g/mol) 250 (estimated) 159.69 Solubility in H₂O Insoluble Insoluble Magnetic Susceptibility Paramagnetic Antiferromagnetic Thermal Stability (°C) >800 1,565 (melting point)

Compound B: Zinc Sulfide (ZnS)

- Functional Similarities: Both compounds are theorized to exhibit luminescent properties, with ZnS serving as a standard phosphor material.

- Structural Contrasts : ZnS adopts a cubic sphalerite or hexagonal wurtzite structure, whereas this compound’s hypothesized trigonal symmetry may limit its compatibility with conventional semiconductor substrates.

Comparison with Functionally Similar Compounds

Compound C: Titanium Dioxide (TiO₂)

- Functional Overlap : TiO₂’s photocatalytic activity under UV light mirrors this compound’s posited role in organic pollutant degradation. Both compounds may generate reactive oxygen species (ROS) under specific conditions .

Efficiency Metrics :

Parameter This compound (Hypothetical) TiO₂ (Anatase) Photocatalytic Rate* 0.45 µmol·h⁻¹·g⁻¹ 0.75 µmol·h⁻¹·g⁻¹ Bandgap Energy (eV) 3.1 3.2 Surface Area (m²/g) 120 50–100

Compound D: Silica Gel (SiO₂·nH₂O)

- Adsorption Applications : Silica gel’s moisture-absorbing capacity is functionally analogous to this compound’s hypothesized use in gas separation or desiccant systems. However, this compound’s higher porosity (estimated BET surface area: 300 m²/g vs. silica gel’s 600–800 m²/g) suggests trade-offs in selectivity .

Research Findings and Methodological Considerations

- Analytical Challenges: Discrepancies in this compound’s reported solubility and thermal stability highlight the need for standardized testing per DOE protocols for inorganic compounds, including mass spectrometry and X-ray diffraction .

- Regulatory Implications : EMA guidelines for biosimilarity assessment (e.g., comparative PK/PD studies) could be adapted to validate this compound’s functional equivalence to established compounds like TiO₂ or ZnS .

- Contradictions : While Fe₂O₃ and this compound share structural motifs, their divergent magnetic behaviors (paramagnetic vs. antiferromagnetic) suggest distinct electronic configurations, necessitating further Mossbauer spectroscopy analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.